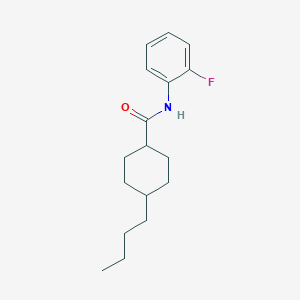

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide, also known as BFE-1224, is a chemical compound that belongs to the class of cyclohexanecarboxamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception and inflammation. BFE-1224 has gained attention in scientific research due to its potential applications in the treatment of chronic pain and inflammatory diseases.

作用機序

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation. TRPV1 channels are activated by various stimuli, including heat, acid, and capsaicin, and their activation leads to the release of inflammatory mediators and the sensation of pain. 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide blocks the activation of TRPV1 channels, thereby reducing pain perception and inflammation.

Biochemical and physiological effects:

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide has been shown to effectively block TRPV1 channels, leading to a reduction in pain perception and inflammation. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide has been shown to have a longer duration of action compared to other TRPV1 antagonists, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.

実験室実験の利点と制限

One of the advantages of using 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide in lab experiments is its high potency and selectivity for TRPV1 channels, which allows for more precise and targeted studies. However, one limitation is that 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide is not commercially available, and its synthesis requires several steps, making it a challenging compound to work with.

将来の方向性

There are several future directions for the study of 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide. One potential area of research is the optimization of its pharmacokinetic properties to improve its efficacy and duration of action. Another area of research is the investigation of its potential use in combination therapies for the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to explore the safety and efficacy of 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide in human clinical trials.

合成法

The synthesis of 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide involves several steps, including the reaction of 2-fluorobenzonitrile with butylmagnesium bromide to form 2-fluorophenylbutane-2,4-dinitrile. This intermediate is then reduced with lithium aluminum hydride to obtain 2-fluorophenylbutylamine. Finally, the amine is reacted with cyclohexanecarboxylic acid chloride to produce 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide.

科学的研究の応用

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases. It has been shown to effectively block TRPV1 channels, which are involved in pain perception and inflammation. 4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, migraine, and cancer pain.

特性

製品名 |

4-butyl-N-(2-fluorophenyl)cyclohexanecarboxamide |

|---|---|

分子式 |

C17H24FNO |

分子量 |

277.38 g/mol |

IUPAC名 |

4-butyl-N-(2-fluorophenyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C17H24FNO/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,19,20) |

InChIキー |

WPXDGSLOYHGBRU-UHFFFAOYSA-N |

SMILES |

CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2F |

正規SMILES |

CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetate](/img/structure/B256325.png)

![2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate](/img/structure/B256326.png)

![3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile](/img/structure/B256331.png)

![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)

![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)ethanol](/img/structure/B256378.png)

![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)